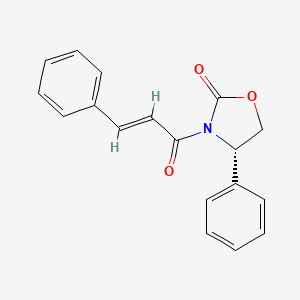

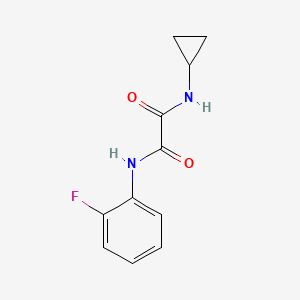

![molecular formula C10H17ClN2O B2493957 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride CAS No. 2287312-05-2](/img/structure/B2493957.png)

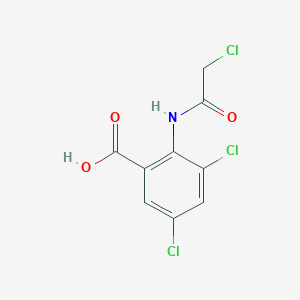

1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O and its molecular weight is 216.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Development of Bicyclic Compounds : Aminoalkylation of [1.1.1]Propellane has been developed to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This method tolerates various functional groups and incorporates pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, highlighting its utility in streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

Synthesis of Bicyclo[1.1.1]pentan-1-amine : A new route to synthesize bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane has been explored. This approach offers a flexible and scalable alternative to synthesize this amine, which is an important moiety in medicinal chemistry (Goh et al., 2014).

Exploring 3-Hydroxypiperidines Synthesis : The synthesis of new, chiral bicyclic 3-hydroxypiperidines has been achieved from β-amino alcohols. This study demonstrates a high diastereoselective ring expansion to obtain chiral piperidine derivatives, showing the potential in synthesizing complex bicyclic structures (Wilken et al., 1997).

Pharmaceutical Research and Bioisostere Development

Phosphocholine Conjugation in Hepatitis C Inhibitors : During a study to identify inhibitors of the hepatitis C virus, a bicyclo[1.1.1]pentane was introduced to improve metabolic stability. This study revealed an unexpected in vivo conjugation pathway, highlighting the potential role of bicyclic moieties like 1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one; hydrochloride in drug metabolism (Zhuo et al., 2016).

Utilization in Synthesizing Anticancer Agents : The synthesis of 1-((2S,3S)-2-(Benzyloxy)Pentan-3-yl) -4-(4-(4-(4-Hydroxyphenyl)Piperazin-1-yl) Phenyl)-1H-1,2,4-Triazol-5(4H)-One and its evaluation against bone cancer cell lines demonstrate the potential of bicyclic compounds in developing new anticancer agents (Lv et al., 2019).

Photochemical and Catalytic Transformations

Photochemical Conversion to Bicyclo[3.1.1]heptan-1-amines : A study reported the conversion of bicyclo[1.1.1]pentan-1-amines to bicyclo[3.1.1]heptan-1-amines through a photochemical, formal (4 + 2)-cycloaddition of an intermediate imine diradical. This method represents a novel way to transform the bicyclo[1.1.1]pentane skeleton into complex primary amine building blocks (Harmata et al., 2021).

Vapor-phase Synthesis over SiO2 Catalysts : Research into the vapor-phase dehydration of 5-amino-1-pentanol to produce piperidine over various oxide catalysts like SiO2 shows the potential of using silica-based catalysts in the synthesis of piperidine derivatives, which may include compounds like 1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one; hydrochloride (Tsuchiya et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as bicyclo[111]pentanes (BCPs), have been utilized as bioisosteres for tert-butyl- and aryl groups as well as internal alkynes in drug development programs .

Mode of Action

Without specific information on this compound, it’s difficult to determine its exact mode of action. Bcps generally interact with their targets by mimicking the shape and electronic properties of traditional functional groups, which can lead to changes in the activity of the target protein .

Biochemical Pathways

Bcps have been used in a variety of contexts in medicinal chemistry, suggesting that they may interact with a wide range of biochemical pathways .

Pharmacokinetics

Bcps have been shown to improve the physicochemical properties of drug candidates, which could potentially enhance bioavailability .

Result of Action

The use of bcps in drug development suggests that they may have significant effects on cellular function .

Properties

IUPAC Name |

1-(3-amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.ClH/c11-9-5-10(6-9,7-9)12-4-2-1-3-8(12)13;/h1-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHBFIRIVSZZDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C23CC(C2)(C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

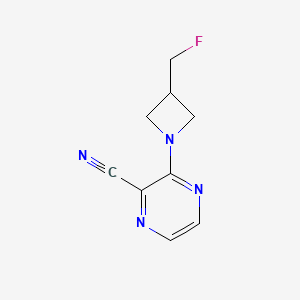

![rac-(3r,4s)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

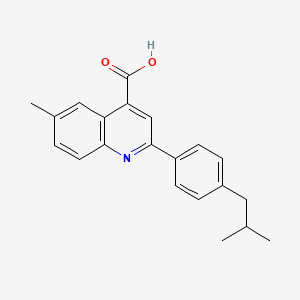

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2493887.png)

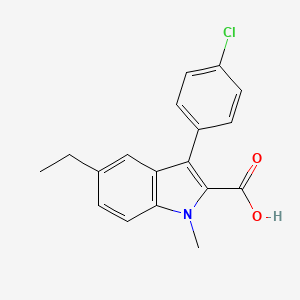

![N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)

![methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2493894.png)